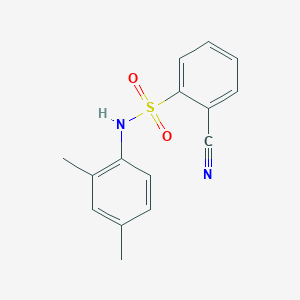
2-cyano-N-(2,4-dimethylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-cyano-N-(2,4-dimethylphenyl)benzenesulfonamide involves various chemical reactions, including interaction with chlorosulfonic acid to produce sterically hindered isomeric forms. These processes have been documented to yield compounds with distinct molecular structures, which are then characterized by X-ray single crystal diffraction and other spectroscopic methods (Rublova et al., 2017).
Molecular Structure Analysis
Molecular structure analysis of related compounds has revealed that they are stabilized by extensive intra- and intermolecular hydrogen bonds, with the sulfonamide and carbamoyl groups playing crucial roles in hydrogen bonding. These structures form dimeric units, chains, and even macrocyclic rings, contributing to their stability and potential for medicinal applications (Siddiqui et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving 2-cyano-N-(2,4-dimethylphenyl)benzenesulfonamide derivatives include their synthesis from precursors like 2,3-dimethylaniline and benzenesulfonyl chloride in aqueous basic medium. These reactions yield various derivatives, which are further reacted with alkyl/aralkyl halides to produce new compounds with potential antibacterial, antienzymatic, and hemolytic activities (Abbasi et al., 2016).
Physical Properties Analysis
The physical properties of these compounds are influenced by their molecular structures, including their crystalline forms and hydrogen bonding patterns. For example, the analysis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride revealed their triclinic and monoclinic crystal structures, demonstrating how structural modifications can impact physical properties (Rublova et al., 2017).
properties
IUPAC Name |
2-cyano-N-(2,4-dimethylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-11-7-8-14(12(2)9-11)17-20(18,19)15-6-4-3-5-13(15)10-16/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDQLHXIGLQQBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC=C2C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(2,4-dimethylphenyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(ethylamino)phenyl]-2(1H)-quinoxalinone](/img/structure/B5535003.png)
![6,8,9-trimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5535010.png)
![ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5535018.png)
![5-ethyl-2,3-dimethyl-7-{4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5535026.png)
![{2-chloro-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5535058.png)
![5-(ethylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-2-thiophenecarboxamide hydrochloride](/img/structure/B5535066.png)

![N-[2-(benzyloxy)-3-methoxybenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5535073.png)
![2,7-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5535079.png)
![N-(2-fluorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5535089.png)
![3-isopropyl-1-methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5535094.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5535102.png)
![ethyl 3-[2-(4-chlorophenyl)-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B5535113.png)